![molecular formula C16H19ClN2O B4175049 [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride](/img/structure/B4175049.png)
[3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride
Overview
Description
[3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is a selective agonist for the G protein-coupled receptor 120 (GPR120), which has been implicated in various physiological processes such as glucose homeostasis, inflammation, and energy metabolism.
Mechanism of Action
The mechanism of action of [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride involves the activation of [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride, which is a G protein-coupled receptor. Upon activation, [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride triggers a signaling cascade that leads to the activation of downstream effectors such as protein kinase A and phospholipase C. These effectors regulate various cellular processes such as glucose uptake, insulin secretion, and inflammation.
Biochemical and physiological effects:
[3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can stimulate glucose uptake and insulin secretion in pancreatic beta cells. It has also been shown to have anti-inflammatory effects in immune cells by reducing the production of pro-inflammatory cytokines. In vivo studies have demonstrated that [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride can improve glucose homeostasis and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
[3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride has several advantages for lab experiments. It is a selective agonist for [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride, which allows for specific activation of this receptor. It is also stable and can be easily synthesized in the lab. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are several future directions for the study of [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride. One potential direction is the investigation of its therapeutic potential in the treatment of metabolic disorders such as diabetes and obesity. Another direction is the exploration of its anti-inflammatory effects and its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, the development of more potent and selective agonists for [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride could lead to the discovery of novel therapeutic agents for various diseases.
Scientific Research Applications
[3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride has been extensively studied for its potential therapeutic properties. It has been shown to activate [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride, which is expressed in various tissues such as adipose tissue, pancreatic beta cells, and immune cells. Activation of [3-(allyloxy)benzyl](4-pyridinylmethyl)amine hydrochloride has been linked to improved glucose homeostasis, anti-inflammatory effects, and increased insulin sensitivity.
properties
IUPAC Name |
N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O.ClH/c1-2-10-19-16-5-3-4-15(11-16)13-18-12-14-6-8-17-9-7-14;/h2-9,11,18H,1,10,12-13H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXEOSBBXZACICN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=CC(=C1)CNCC2=CC=NC=C2.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-prop-2-enoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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